molecular formula C5H7N3O2 B14559078 N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine CAS No. 62202-07-7

N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14559078
CAS No.: 62202-07-7
M. Wt: 141.13 g/mol
InChI Key: SSNMOWXAEVBYPM-UHFFFAOYSA-N
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Description

N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a hydroxylamine group attached to the imidazole ring, which imparts unique chemical and biological properties.

Properties

CAS No.

62202-07-7

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N-[(3-methyl-1-oxidoimidazol-1-ium-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H7N3O2/c1-7-4-8(10)3-5(7)2-6-9/h2-4,9H,1H3

InChI Key

SSNMOWXAEVBYPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=[N+](C=C1C=NO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the synthesis of imidazole derivatives suggest that large-scale production would involve similar catalytic processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include nitroso-imidazole, nitro-imidazole, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other imidazole derivatives, which may lack this functional group and, consequently, its associated properties.

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